molecular formula C18H24N2O5S B1403340 Unii-6F9N0FD3GS CAS No. 176223-30-6

Unii-6F9N0FD3GS

Cat. No. B1403340
M. Wt: 380.5 g/mol
InChI Key: CIJUMNQLYUKWIH-CYBMUJFWSA-N
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Description

“Unii-6F9N0FD3GS” is a Unique Ingredient Identifier (UNII) generated by the FDA’s Global Substance Registration System . It’s a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Physical And Chemical Properties Analysis

The molecular weight of “Unii-6F9N0FD3GS” is 380.5 g/mol. Unfortunately, the search results do not provide more specific physical and chemical properties of this compound.

Scientific Research Applications

1. Importance in Nanoparticle Synthesis

The synthesis of inorganic nanoparticles is a key area in chemical research, with implications across various industries, including technology and electronics. Unii-6F9N0FD3GS plays a role in the development of novel materials, particularly in the liquid-phase syntheses of nanoparticles, contributing to advancements in semiconducting materials and other technological developments (Cushing, Kolesnichenko, & O'connor, 2004).

2. Facilitating Educational Programs for Research Translation

The transformation of basic scientific research into practical innovations is integral to technological advancements. Programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) utilize Unii-6F9N0FD3GS in educational contexts to promote research translation, fostering STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

3. Enhancing Large Scale Environmental Modeling

Unii-6F9N0FD3GS aids in developing collaborative working environments for large scientific applications, such as the Unified Air Pollution Model (UNI-DEM). This collaborative approach is essential for remote development and data sharing among geographically dispersed scientists, enabling more efficient framework preparations for large scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

4. Improving Scientific Literacy through STEM Learning

STEM learning methodologies, such as the 6E Learning by Design™ Model, use Unii-6F9N0FD3GS to improve scientific literacy among junior high school students. These methods demonstrate effective ways to enhance students' understanding of scientific concepts (Khaeroningtyas, Permanasari, & Hamidah, 2016).

5. Performance Tools for Scientific Computing

The HPCToolkit, a software tool for performance analysis of scientific applications, utilizes Unii-6F9N0FD3GS to analyze bottlenecks in parallel codes. This is particularly valuable in fields like turbulent combustion simulation and microscopic structure studies of nuclei (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

6. Photoelectron Spectroscopy Studies

Unii-6F9N0FD3GS is significant in the preparation and study of thin films through photoelectron spectroscopy, contributing to the understanding of itinerant character of electronic states, which is crucial in materials science research (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Safety And Hazards

The safety and hazards associated with “Unii-6F9N0FD3GS” are not specified in the search results. Typically, safety and hazard information can be found in Material Safety Data Sheets (MSDS) for chemicals .

properties

IUPAC Name

5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUMNQLYUKWIH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6F9N0FD3GS

CAS RN

176223-30-6
Record name Deethyl tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176223306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEETHYL TAMSULOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9N0FD3GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.